molecular formula CH2O2<br>HCOOH B1673544 Formic acid CAS No. 64-18-6

Formic acid

Cat. No.: B1673544
CAS No.: 64-18-6
M. Wt: 46.025 g/mol
InChI Key: BDAGIHXWWSANSR-UHFFFAOYSA-N
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Description

It is a colorless, fuming liquid with a pungent odor and is naturally found in the venom of ants and bees . Formic acid is an important intermediate in chemical synthesis and has various industrial applications.

Mechanism of Action

Target of Action

Formic acid, also known as methanoic acid, is the simplest carboxylic acid . It interacts with several targets in various organisms. For instance, in Escherichia coli, it interacts with the putative hydroxypyruvate isomerase YgbM . In humans, it interacts with heme oxygenase 1 and carbonic anhydrase 2 . These targets play crucial roles in various biochemical processes within their respective organisms.

Mode of Action

This compound acts as a powerful reducing agent, enabling chemical reactions by reducing substances like potassium dichromate and sodium . Its ability to donate hydrogen makes it a valuable tool in various reduction processes .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a main product from biomass-derived carbohydrates and is attracting attention as a sustainable hydrogen source, owing to its high volumetric hydrogen density . It can be produced using various carbon capture and utilization (CCU) technologies .

Pharmacokinetics

It is known that methanol, a related compound, is metabolized primarily by alcohol dehydrogenase in humans, but by catalase in rodents, with species variations in the pharmacokinetics of its this compound metabolite .

Result of Action

This compound inhibits mitochondrial cytochrome oxidase, causing histotoxic hypoxia and severe metabolic acidosis . This compound and acidic metabolites (like lactate) produced due to mitochondrial malfunction contribute to acidosis . The suppression of cellular respiration may be exacerbated by acidosis, accelerating the progression of cellular damage .

Action Environment

This compound is found in nature as it is produced by plants, insects, and bacteria . It is also used in industries for the manufacture of numerous consumer products . Therefore, the chemical may be released to the environment as a waste product or from unintentional, accidental releases . The environmental impacts of potential this compound production technologies have been studied, with life cycle assessments conducted for the integrated conversion and separation processes .

Biochemical Analysis

Biochemical Properties

Formic acid plays a significant role in biochemical reactions. It is about ten times stronger than acetic acid . It is miscible with water and most polar organic solvents, and is somewhat soluble in hydrocarbons . In hydrocarbons and in the vapor phase, it consists of hydrogen-bonded dimers rather than individual molecules . In reaction with phosphorus pentachloride, formic acids produce hydrogen chloride, formyl chloride, and phosphoryl chloride .

Molecular Mechanism

This compound inhibits mitochondrial cytochrome oxidase, causing histotoxic hypoxia and severe metabolic acidosis . This compound and acidic metabolites (like lactate) produced due to mitochondrial malfunction contribute to acidosis . The suppression of cellular respiration may be exacerbated by acidosis, accelerating the progression of cellular damage .

Temporal Effects in Laboratory Settings

This compound becomes particularly unstable in concentrations near 100%, and this must be taken into account while storing highly concentrated this compound . The temperature dependence of the density of this compound is given in Table 1 .

Dosage Effects in Animal Models

No adverse effects are anticipated when this compound is used at the maximum proposed dose (pigs 12 000 mg/kg, all other animal species 10 000 mg/kg this compound equivalents/kg complete feed) . Rats fed a diet containing 0.5–1.0% this compound for 6 weeks had lower organ and overall body weights than controls .

Metabolic Pathways

This compound is converted by 10-formyl tetrahydrofolate synthetase to carbon dioxide and water . In cases of methanol poisoning, this compound accumulates and there is a direct correlation between the this compound concentration and increased morbidity and mortality .

Transport and Distribution

This compound is used as a feed hygiene agent for all animal species . It is also used as a liquid hydrogen carrier in a compact trailer, and converts a fuel called hydrozine – made up of 99 percent this compound and 1 percent a performance enhancing agent – into hydrogen and CO2 .

Subcellular Localization

It is known that this compound is readily metabolized and eliminated by the body

Chemical Reactions Analysis

Comparison with Similar Compounds

Formic acid is often compared with other carboxylic acids, such as acetic acid:

This compound’s unique properties and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

formic acid
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InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)
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InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)O
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Molecular Formula

CH2O2, HCOOH
Record name FORMIC ACID
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Related CAS

14523-98-9, Array
Record name Formic acid, dimer
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DSSTOX Substance ID

DTXSID2024115
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Molecular Weight

46.025 g/mol
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Physical Description

Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue., Liquid; Water or Solvent Wet Solid, Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., colourless, highly corrosive liquid/characteristic pungent odour, Colorless liquid with a pungent, penetrating odor., Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]
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Boiling Point

213.3 °F at 760 mmHg (NTP, 1992), 101 °C, 224 °F (90% solution)
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Flash Point

156 °F (NTP, 1992), 156 °F, 156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup), 138 °F, open cup, 69 °C, 122 °F (90% solution, open-cup), (oc) 122 °F (90% solution)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes, Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons., Miscible with water, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, glycerin, ether, Miscible
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Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 20 °C/4 °C, Bulk density 10.16 lb/gal at 20 °C, Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03, Relative density (water = 1): 1.2, 1.2, 1.22 (90% solution)
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Vapor Density

1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.6
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Vapor Pressure

35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992), 42.6 [mmHg], 42.59 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 35 mmHg
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Mechanism of Action

Formic acid is an inhibitor of the mitochondrial cytochrome oxidase causing histotoxic hypoxia. The most significant acid load results from the hypoxic metabolism. Urinary acidification is affected by formic acid., Formic acid is a mitochondrial toxin, and exerts effects primarily in areas (such as the retina or basal ganglia) that poorly tolerate an interruption in the energy supplied by oxidative phosphorylation.
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Impurities

Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/
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Color/Form

Colorless fuming liquid, Colorless liquid [Note: Often used in an aqueous solution]

CAS No.

64-18-6
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Melting Point

47.1 °F (NTP, 1992), 8.3 °C, 8.4 °C, 8 °C, 20 °F (90% solution)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Formic acid
Reactant of Route 2
Formic acid
Reactant of Route 3
Formic acid

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